![molecular formula C15H7BrN2O2 B2813729 8-Bromoindolo[2,1-b]quinazoline-6,12-dione CAS No. 65618-05-5](/img/structure/B2813729.png)

8-Bromoindolo[2,1-b]quinazoline-6,12-dione

説明

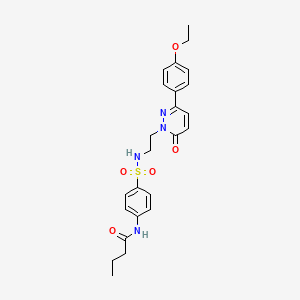

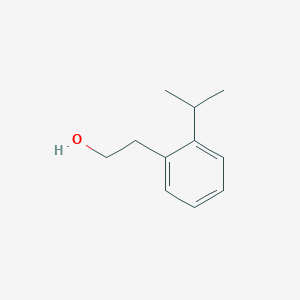

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic organic compound . It has a molecular weight of 327.14 . The IUPAC name for this compound is 8-bromoindolo[2,1-b]quinazoline-6,12-dione .

Molecular Structure Analysis

The InChI code for 8-Bromoindolo[2,1-b]quinazoline-6,12-dione is 1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is a solid at room temperature . It should be stored at 2-8 degrees Celsius .科学的研究の応用

Synthesis of Spiro-Pyrrolizine and Pyrrolidine Derivatives

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is used in the synthesis of Spiro-Pyrrolizine and Pyrrolidine derivatives . These compounds are created through a multicomponent reaction of 2-(8-bromo-12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene) malononitrile and azomethine ylides formed from substituted aldehyde and α-amino acids .

Anti-bacterial Activity

The Spiro-Pyrrolizine and Pyrrolidine derivatives synthesized using 8-Bromoindolo[2,1-b]quinazoline-6,12-dione have shown promising anti-bacterial activities .

Anti-fungal Activity

These derivatives also exhibit anti-fungal properties, making them useful in the development of new anti-fungal treatments .

Anti-mycobacterial Activity

The compounds have demonstrated anti-mycobacterial activities, indicating potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Synthesis of Dispiroimidazolidine-Pyrrolizine/Pyrrolidine Derivatives

8-Bromoindolo[2,1-b]quinazoline-6,12-dione is also used in the synthesis of Dispiroimidazolidine-Pyrrolizine/pyrrolidine derivatives via a 3 component 1,3-Dipolar cyclo-addition reaction .

Anti-cancer Activity

The Dispiroimidazolidine-Pyrrolizine/pyrrolidine derivatives synthesized using 8-Bromoindolo[2,1-b]quinazoline-6,12-dione have shown anti-cancer activity against MCF-7 human breast cancer cells .

Safety and Hazards

特性

IUPAC Name |

8-bromoindolo[2,1-b]quinazoline-6,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPHXCCBDRGBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoindolo[2,1-b]quinazoline-6,12-dione | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid](/img/structure/B2813646.png)

![3-oxo-2-phenyl-5-propyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2813648.png)

![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2813650.png)

![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide](/img/structure/B2813658.png)

![2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2813661.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2813666.png)

![5-Phenyl-2-quinazolin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2813668.png)